CYP1A-Associated Enzyme Inhibition: n-BBD Outperforms t-BBD and o-BBD in EROD and Acetanilide Hydroxylase Assays
In a direct head-to-head in vitro enzyme inhibition study using mouse liver microsomes, 5-n-butyl-1,3-benzodioxole (n-BBD) inhibited ethoxyresorufin O-deethylase (EROD) and acetanilide hydroxylase (Acet-OH) activities to a greater extent than either 5-tert-butyl-1,3-benzodioxole (t-BBD) or 5-(3-oxobutyl)-1,3-benzodioxole (o-BBD). In contrast, pentoxyresorufin O-dealkylase (PROD) activity was inhibited to a similar degree by all three compounds [1]. This demonstrates that the linear n-butyl substituent confers a selectivity advantage for CYP1A-associated pathways (EROD, Acet-OH) over branched or keto-functionalized butyl analogs.
| Evidence Dimension | In vitro CYP450 enzyme inhibition potency (EROD and Acet-OH assays) |
|---|---|
| Target Compound Data | n-BBD (5-n-butyl-1,3-benzodioxole): inhibited EROD and Acet-OH activities more than either o-BBD or t-BBD. |
| Comparator Or Baseline | t-BBD (5-tert-butyl-1,3-benzodioxole) and o-BBD (5-(3-oxobutyl)-1,3-benzodioxole): weaker inhibition of EROD and Acet-OH relative to n-BBD. |
| Quantified Difference | n-BBD > t-BBD and o-BBD for EROD and Acet-OH inhibition; all three compounds showed equivalent PROD inhibition. Exact IC50 values not reported in the available abstract; full-text access required for precise fold-difference quantification. |
| Conditions | In vitro enzyme inhibition assays performed on liver microsomes from male C57BL/6 mice treated intraperitoneally for 3 days with each compound. Assays: ethoxyresorufin O-deethylation (EROD), acetanilide hydroxylation (Acet-OH), pentoxyresorufin O-dealkylation (PROD). |
Why This Matters
For researchers designing CYP450 inhibition studies or screening benzodioxole-based synergists, selecting n-BBD over t-BBD or o-BBD provides differential suppression of CYP1A-associated catalytic activities, enabling pathway-selective experimental designs.
- [1] Ryu DY, Levi PE, Hodgson E. Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds. Chem Biol Interact. 1995 Jun 14;96(3):235-47. doi: 10.1016/0009-2797(94)03594-x. PMID: 7750163. View Source
